![molecular formula C6H2BrClF2 B1272681 1-Bromo-2-chloro-4,5-difluorobenzene CAS No. 59447-06-2](/img/structure/B1272681.png)
1-Bromo-2-chloro-4,5-difluorobenzene
Overview
Description
The compound 1-Bromo-2-chloro-4,5-difluorobenzene is a halogenated aromatic molecule that is not directly discussed in the provided papers. However, related compounds with similar halogen substitutions on the benzene ring are mentioned, such as 1,3,5-trichloro-2,4,6-trifluorobenzene and 1-bromo-2,4-dinitrobenzene . These compounds are of interest due to their potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves direct halogenation or via nucleophilic aromatic substitution reactions. For instance, 1-bromo-2,4-dinitrobenzene was synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was prepared through aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . These methods highlight the versatility of halogenated benzene derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene was solved using single-crystal X-ray diffraction . Similarly, the molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene was confirmed by X-ray diffraction, and its vibrational spectra were investigated theoretically . These studies provide valuable insights into the molecular geometry and electronic structure of such compounds.
Chemical Reactions Analysis
Halogenated benzene derivatives can undergo various chemical reactions, including further halogenation, nucleophilic substitution, and coupling reactions. For instance, 5-chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene was synthesized by reacting chloropentafluorobenzene with chlorine trifluoride . Additionally, nucleophilic substitution reactions with 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene derivatives led to the introduction of N- and S-containing groups . These reactions demonstrate the reactivity of halogen substituents in aromatic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are influenced by the nature and position of the substituents on the aromatic ring. For example, the introduction of electron-withdrawing fluorine-containing substituents can activate halogen substituents towards nucleophilic attack . The crystal structure and phase transitions of such compounds can also be studied, as seen with 1-bromo-2,3,5,6-tetramethylbenzene, which exhibits two stable crystalline phases . These properties are crucial for understanding the behavior of these compounds under different conditions and for their application in various fields.
Scientific Research Applications
Electrochemical Fluorination Studies
1-Bromo-2-chloro-4,5-difluorobenzene is studied in the context of electrochemical fluorination, particularly regarding the mechanism of formation of various fluorinated compounds. Horio et al. (1996) explored the side-reactions during fluorination of halobenzenes, including 1-bromo-4-fluorobenzene, highlighting the competing reactions in the electrochemical process and the production of various halogenated compounds (Horio et al., 1996).
Vibrational Spectroscopy
Research by Reddy and Rao (1994) involved a vibrational analysis of trisubstituted benzenes, including 1-bromo-2,4-difluorobenzene. This study provided detailed vibrational assignments for these molecules, which are essential for understanding their molecular structure and behavior (Reddy & Rao, 1994).
Halogenation Reactions
Bovonsombat and Mcnelis (1993) investigated the ring halogenation of polyalkylbenzenes using halosuccinimides and acidic catalysts. Their study included compounds similar to 1-bromo-2-chloro-4,5-difluorobenzene, providing insights into the halogenation process of such complex aromatic compounds (Bovonsombat & Mcnelis, 1993).
Photodissociation Studies
Borg (2007) explored the photo-fragmentation of bromofluorobenzenes, including derivatives similar to 1-bromo-2-chloro-4,5-difluorobenzene. This research provides valuable insights into the behavior of such compounds under light exposure, which is crucial for applications in photochemistry (Borg, 2007).
Synthesis Techniques
Studies also focus on the synthesis of fluorocyclohexadienes and other complex molecules from starting materials like 1-bromo-2,5-difluorobenzene. For example, Momota et al. (1995) demonstrated high-yield isolation of fluorine-containing cyclohexadienes through electrochemical fluorination, offering potential methodologies for synthesizing related compounds (Momota et al., 1995).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-bromo-2-chloro-4,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGLKEDYKFGKOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378310 | |
Record name | 1-bromo-2-chloro-4,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-4,5-difluorobenzene | |
CAS RN |
59447-06-2 | |
Record name | 1-Bromo-2-chloro-4,5-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59447-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-bromo-2-chloro-4,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-bromo-2-chloro-4,5-difluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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